1-(5-Bromopyrimidin-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyrimidin-4-yl)ethanamine is an organic compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol . This compound is characterized by the presence of a bromine atom attached to the pyrimidine ring, which is further connected to an ethanamine group. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the use of piperidine carboxylic acids as initiation materials, followed by a series of reactions such as over-churning, reduction, condensation, substitution, and de-tertbutyloxycarbonyl protection . Another approach involves electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization and palladium-catalyzed Sonogashira cross-coupling reactions .
Industrial Production Methods: Industrial production of 1-(5-Bromopyrimidin-4-yl)ethanamine often employs large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromopyrimidin-4-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols.
Oxidation Reactions: Common oxidizing agents include oxone and sodium hypochlorite.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are frequently used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyrimidine derivatives can be formed.
Coupling Products: Products such as 4-aryl-5-alkynylpyrimidines are obtained from Sonogashira coupling.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyrimidin-4-yl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopyrimidin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyrimidine ring play crucial roles in binding to these targets, influencing biological pathways and exerting pharmacological effects. Detailed studies on its binding affinity and interaction mechanisms are ongoing .
Vergleich Mit ähnlichen Verbindungen
5-Bromopyrimidine: Shares the bromopyrimidine core but lacks the ethanamine group.
4-Bromo-5-hexylpyrimidine: Another bromopyrimidine derivative with a hexyl group instead of ethanamine.
Uniqueness: 1-(5-Bromopyrimidin-4-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethanamine group enhances its solubility and interaction with biological targets, making it a valuable compound in research and development.
Eigenschaften
CAS-Nummer |
1260880-94-1 |
---|---|
Molekularformel |
C6H8BrN3 |
Molekulargewicht |
202.05 g/mol |
IUPAC-Name |
1-(5-bromopyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C6H8BrN3/c1-4(8)6-5(7)2-9-3-10-6/h2-4H,8H2,1H3 |
InChI-Schlüssel |
SCZCMWKKQVFHCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=NC=C1Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.